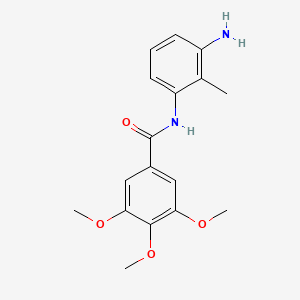

N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide

説明

N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide (molecular formula: C₁₇H₂₀N₂O₄, molecular weight: 316.36 g/mol) is a benzamide derivative featuring a 3,4,5-trimethoxybenzoyl group linked to a 3-amino-2-methylphenylamine moiety .

特性

IUPAC Name |

N-(3-amino-2-methylphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-10-12(18)6-5-7-13(10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,18H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDCJFYLNGMDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 3-amino-2-methylphenylamine.

Amide Bond Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-amino-2-methylphenylamine to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide.

Industrial Production Methods

In an industrial setting, the production of N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

化学反応の分析

Types of Reactions

N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

科学的研究の応用

Chemistry

N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore various chemical transformations and develop new synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antioxidant activities. It has shown moderate activity against certain bacterial and fungal strains, making it a candidate for further investigation in the development of new antimicrobial agents.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| E. coli | 50 µg/mL | Moderate |

| S. aureus | 30 µg/mL | Moderate |

| C. albicans | 25 µg/mL | Moderate |

Medicine

The compound's potential biological activities make it of interest in medicinal chemistry . It is explored for its possible use in developing new therapeutic agents, particularly for treating microbial infections and oxidative stress-related conditions.

Case Study: Tyrosinase Inhibition

N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide has been identified as an effective inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis. This property positions it as a candidate for skin-lightening agents.

Table 2: Comparison of Tyrosinase Inhibition

| Compound Name | IC50 (µM) | Toxicity Level |

|---|---|---|

| N-(3-Amino-2-methylphenyl)-... | 15.2 | Low |

| Kojic Acid | 10.0 | Moderate |

Industry

In the industrial sector, this compound is utilized in producing specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications where specific chemical characteristics are required.

作用機序

The mechanism of action of N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trimethoxybenzamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Physical Properties

The substituents on the benzamide core significantly influence physical properties such as melting points and solubility. Key analogs and their characteristics are summarized below:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Melting Points: The introduction of bulky or polar groups (e.g., chlorophenyl in 6a) reduces melting points compared to simpler aryl amino derivatives like 2c, which has a higher melting point (261–263°C) due to enhanced crystallinity from symmetric substituents .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 6a ) increase molecular polarity but may reduce thermal stability, while methoxy groups enhance lipophilicity .

Spectral Characterization

IR and NMR spectra provide insights into functional groups and conformational differences:

Table 2: Spectral Data of Selected Analogs

Key Observations :

- NH and C=O Stretching : All analogs show IR peaks for NH (~3278 cm⁻¹) and carbonyl groups (~1667 cm⁻¹), confirming the amide linkage .

- OCH₃ Groups : Methoxy protons resonate at δ 3.74–3.87 ppm in ¹H-NMR, while ¹³C-NMR signals for trimethoxybenzamide carbons appear at ~153 ppm .

- Substituent-Specific Shifts : Chlorophenyl carbons in 6a resonate at δ 129.11 ppm, distinct from furan carbons (δ 112–150 ppm) in 4a .

Elemental Analysis and Purity

Elemental analysis data for analogs show close agreement between calculated and observed values, confirming successful synthesis:

Table 3: Elemental Analysis of Selected Compounds

| Compound | % C (Calc/Found) | % H (Calc/Found) | % N (Calc/Found) | Reference |

|---|---|---|---|---|

| 2c | 59.36/59.53 | 5.34/5.12 | 9.89/9.67 | |

| 8 | 61.48/61.61 | 5.16/5.01 | 6.94/6.79 | |

| 4a | Not reported | Not reported | Not reported |

Key Observations :

- Minor deviations (<0.5%) in carbon and nitrogen content suggest high purity and structural fidelity .

生物活性

N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with three methoxy groups attached to the benzene ring, along with an amino group on the aromatic side chain. This unique configuration contributes to its biological properties.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 288.35 g/mol

The biological activity of N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trimethoxybenzamide moiety facilitates interactions with hydrophobic regions of proteins. These interactions can modulate enzyme activities and receptor functions, leading to various therapeutic effects .

Anticancer Properties

Research indicates that N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide exhibits promising anticancer properties:

- Cytotoxicity : The compound has shown significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives of similar structures have demonstrated IC values ranging from 3.01 μM to 11.09 μM against cancer cell lines such as MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells .

- Mechanistic Studies : It has been observed that certain derivatives can induce G2/M phase arrest in cancer cells and inhibit tubulin polymerization, a crucial process for cell division .

Antimicrobial Activity

N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide also exhibits antimicrobial properties:

- Enzyme Inhibition : The compound acts as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. Inhibition of this enzyme can lead to reduced melanin production, making it a candidate for skin-lightening agents.

Research Findings and Case Studies

Several studies have evaluated the biological activity of N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide and its derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via amide coupling between 3,4,5-trimethoxybenzoyl chloride and 3-amino-2-methylaniline. Key steps include:

- Reagent Selection : Use triethylamine (TEA) as a catalyst in tetrahydrofuran (THF) to promote nucleophilic acyl substitution .

- Temperature Control : Maintain ambient conditions to avoid side reactions (e.g., isomerization or decomposition) .

- Purification : Employ preparative HPLC or recrystallization (e.g., using ethanol/water mixtures) to isolate the product with >95% purity .

- Data Table :

| Reaction Component | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 60–70 | 95–98 |

| Catalyst | TEA (1.1 eq) | - | - |

| Purification | Ethanol/H2O | 50–60 | 96–99 |

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structure of this compound?

- Methodology :

- 1H NMR : Look for characteristic peaks:

- Aromatic protons in the trimethoxybenzamide moiety (δ 6.8–7.3 ppm, multiplet) .

- Methyl groups (δ 2.1–2.5 ppm for CH3 on the aniline ring) .

- 13C NMR : Confirm carbonyl resonance (δ ~165 ppm for the amide C=O) and methoxy carbons (δ 55–60 ppm) .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodology :

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to detect impurities (<1%) .

- Mass Spectrometry (HRMS) : Confirm the molecular ion [M+H]+ with <5 ppm error .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolysis or oxidation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

- Methodology :

- Functional Group Modification : Replace the 3-amino group with electron-withdrawing substituents (e.g., -NO2) to enhance binding to kinases .

- Biological Assays : Test derivatives against cancer cell lines (e.g., HepG2 or MCF-7) using MTT assays, correlating IC50 values with substituent electronic properties .

- Data Contradiction Example :

- Observation : A methyl substituent increases potency in HepG2 cells but reduces solubility.

- Resolution : Balance lipophilicity (LogP) via computational modeling (e.g., SwissADME) to optimize bioavailability .

Q. What crystallographic methods resolve the 3D conformation of this compound, and how does it impact target binding?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and refine using SHELXL .

- Key Metrics : Analyze torsion angles between the benzamide and aniline moieties to predict binding modes (e.g., π-π stacking with tyrosine kinase domains) .

- Example : A related compound, N-(3-bromophenyl)-3,4,5-trimethoxybenzamide, showed a dihedral angle of 45.2° between aromatic rings, influencing steric hindrance in enzyme pockets .

Q. How can computational modeling predict interactions with biological targets like kinases or GPCRs?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to α-glucosidase or acetylcholinesterase, focusing on hydrogen bonds with methoxy groups .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes, particularly at the ATP-binding site .

- Validation : Compare predicted binding energies (ΔG) with experimental IC50 values to refine force field parameters .

Q. How should researchers resolve discrepancies in biological activity data across studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。